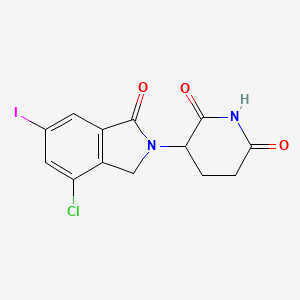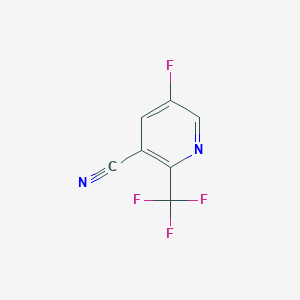
5-Fluoro-2-(trifluoromethyl)nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-2-(trifluoromethyl)nicotinonitrile is an organic compound that belongs to the class of fluorinated pyridines It is characterized by the presence of a fluorine atom at the 5-position and a trifluoromethyl group at the 2-position of the nicotinonitrile structure
Méthodes De Préparation
One common method is the nitration of 3-fluorobenzotrifluoride using mixed acid as a nitrating agent in a continuous-flow millireactor system . This process ensures a controlled reaction environment, leading to high yields and safety.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure cost-effectiveness and scalability. The use of advanced fluorinating reagents and catalysts can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
5-Fluoro-2-(trifluoromethyl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the fluorine or trifluoromethyl groups can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like nitric acid, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5-Fluoro-2-(trifluoromethyl)nicotinonitrile has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in medicinal chemistry and materials science.
Biology: The compound’s fluorinated nature makes it useful in the development of bioactive molecules with enhanced metabolic stability and bioavailability.
Medicine: It is explored for its potential in drug discovery, particularly in the design of pharmaceuticals with improved pharmacokinetic properties.
Industry: The compound is used in the production of agrochemicals, such as herbicides and insecticides, due to its ability to enhance the efficacy and environmental stability of these products.
Mécanisme D'action
The mechanism of action of 5-Fluoro-2-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups can influence the compound’s electronic properties, enhancing its binding affinity to target proteins or enzymes. This can lead to the modulation of biological pathways, resulting in desired therapeutic or pesticidal effects.
Comparaison Avec Des Composés Similaires
5-Fluoro-2-(trifluoromethyl)nicotinonitrile can be compared with other fluorinated pyridines, such as:
- 2-Fluoro-5-(trifluoromethyl)pyridine
- 5-Fluoro-6-(trifluoromethyl)nicotinonitrile
- 5-Trifluoromethyl-2-formylphenylboronic acid
These compounds share similar structural features but differ in the position and type of substituents on the pyridine ring. The unique combination of fluorine and trifluoromethyl groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C7H2F4N2 |
|---|---|
Poids moléculaire |
190.10 g/mol |
Nom IUPAC |
5-fluoro-2-(trifluoromethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C7H2F4N2/c8-5-1-4(2-12)6(13-3-5)7(9,10)11/h1,3H |
Clé InChI |
IOVSCCSIFOSNDS-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1C#N)C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


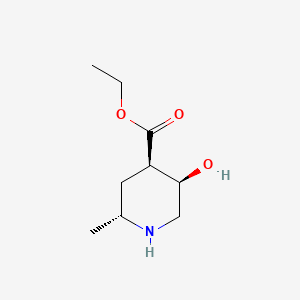
![N-[1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13912572.png)
![5-hydroxy-7-methoxy-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B13912573.png)

![(rac)-2-Chloro-6-methoxy-4-[(methylsulfinyl)methyl]pyridine](/img/structure/B13912578.png)
![3-Benzyl-5-(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)-1,2,4-oxadiazole](/img/structure/B13912582.png)
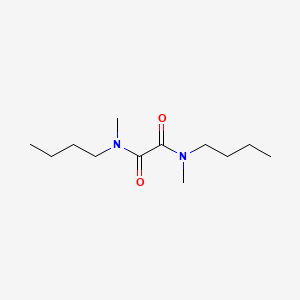
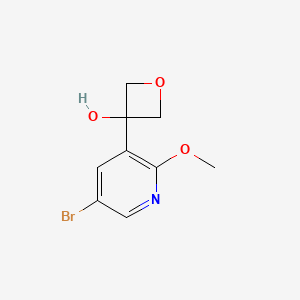
![1,5-Bis[3-(2-hydroxyethylamino)propylamino]anthracene-9,10-dione](/img/structure/B13912615.png)
![6-[3-(Azetidin-1-yl)propoxy]-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine](/img/structure/B13912618.png)

![(6S)-4-azaspiro[2.5]octan-6-amine;dihydrochloride](/img/structure/B13912637.png)
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-fluoro-, ethyl ester](/img/structure/B13912645.png)
